molecular formula C12H23ClF3N B1404488 4-Tert-butyl-1-(trifluoromethyl)cycloheptan-1-amine hydrochloride CAS No. 1432677-69-4

4-Tert-butyl-1-(trifluoromethyl)cycloheptan-1-amine hydrochloride

Cat. No.: B1404488
CAS No.: 1432677-69-4
M. Wt: 273.76 g/mol
InChI Key: VPUFKJHILDHAGV-UHFFFAOYSA-N
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Description

4-Tert-butyl-1-(trifluoromethyl)cycloheptan-1-amine hydrochloride is a chemical compound with the molecular formula C12H23ClF3N. This compound is notable for its unique structure, which includes a cycloheptane ring substituted with a tert-butyl group and a trifluoromethyl group, as well as an amine hydrochloride functional group.

Preparation Methods

The synthesis of 4-Tert-butyl-1-(trifluoromethyl)cycloheptan-1-amine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the cycloheptane ring: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the tert-butyl group: This step often involves alkylation reactions using tert-butyl halides in the presence of strong bases.

    Addition of the trifluoromethyl group: This can be accomplished through nucleophilic substitution reactions using trifluoromethylating agents.

    Formation of the hydrochloride salt: This final step involves the reaction of the amine with hydrochloric acid to form the hydrochloride salt.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often utilizing continuous flow reactors and other advanced techniques to enhance efficiency.

Chemical Reactions Analysis

4-Tert-butyl-1-(trifluoromethyl)cycloheptan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

    Hydrolysis: The hydrochloride salt can be hydrolyzed to release the free amine.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-Tert-butyl-1-(trifluoromethyl)cycloheptan-1-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Tert-butyl-1-(trifluoromethyl)cycloheptan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross biological membranes more easily. This can lead to increased binding affinity to target proteins, modulating their activity and resulting in various biological effects .

Comparison with Similar Compounds

Similar compounds to 4-Tert-butyl-1-(trifluoromethyl)cycloheptan-1-amine hydrochloride include:

    4-Tert-butyl-1-(trifluoromethyl)cyclohexan-1-amine hydrochloride: This compound has a cyclohexane ring instead of a cycloheptane ring, which can affect its chemical properties and biological activity.

    4-Tert-butyl-1-(trifluoromethyl)cyclooctan-1-amine hydrochloride: This compound has a cyclooctane ring, leading to differences in steric hindrance and reactivity.

    4-Tert-butyl-1-(trifluoromethyl)cyclopentan-1-amine hydrochloride: This compound has a cyclopentane ring, which can influence its pharmacokinetic properties.

The uniqueness of this compound lies in its specific ring size and substitution pattern, which can confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

4-tert-butyl-1-(trifluoromethyl)cycloheptan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22F3N.ClH/c1-10(2,3)9-5-4-7-11(16,8-6-9)12(13,14)15;/h9H,4-8,16H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPUFKJHILDHAGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCCC(CC1)(C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Tert-butyl-1-(trifluoromethyl)cycloheptan-1-amine hydrochloride
Reactant of Route 2
4-Tert-butyl-1-(trifluoromethyl)cycloheptan-1-amine hydrochloride
Reactant of Route 3
4-Tert-butyl-1-(trifluoromethyl)cycloheptan-1-amine hydrochloride
Reactant of Route 4
4-Tert-butyl-1-(trifluoromethyl)cycloheptan-1-amine hydrochloride
Reactant of Route 5
4-Tert-butyl-1-(trifluoromethyl)cycloheptan-1-amine hydrochloride
Reactant of Route 6
4-Tert-butyl-1-(trifluoromethyl)cycloheptan-1-amine hydrochloride

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